molecular formula C25H17ClFN3O2S B2393169 N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866811-30-5

N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2393169
CAS No.: 866811-30-5
M. Wt: 477.94
InChI Key: CQWZHPLDDKKQQI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex multi-ring system comprising a chromeno[2,3-d]pyrimidine core, a structure of high interest in medicinal chemistry due to its similarity to privileged scaffolds found in biologically active molecules . The core structure is further functionalized with a 4-fluorophenyl group at the 2-position and a sulfanylacetamide chain at the 4-position, which is linked to a 2-chlorophenyl group. The specific spatial arrangement of these rings and the presence of sulfur, fluorine, and chlorine atoms can significantly influence the molecule's electronic properties, three-dimensional shape, and its potential to interact with biological targets . Compounds based on the chromeno[2,3-d]pyrimidine and related heterocyclic scaffolds are frequently investigated for a range of potential pharmacological activities, which may include serving as modulators of the central nervous system . The presence of the sulfanyl (thioether) linker is a critical structural feature, as Csp2–S bonds are known to be significantly shorter than Csp3–S bonds, affecting the molecule's conformation and potential binding affinity . This product is provided for research use only and is intended for qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this high-purity compound for exploratory synthesis, target identification, and structure-activity relationship (SAR) studies to further the development of novel chemical entities.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-19-6-2-3-7-20(19)28-22(31)14-33-25-18-13-16-5-1-4-8-21(16)32-24(18)29-23(30-25)15-9-11-17(27)12-10-15/h1-12H,13-14H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWZHPLDDKKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C25H17ClFN3O2S
  • CAS Number : 866811-30-5

The compound features a complex structure that includes a chromone moiety and a pyrimidine derivative, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of chromone and pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer) cells. The compounds exhibited half-maximal effective concentration (EC50) values ranging from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation . Specifically, studies have shown that these compounds can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds may act as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeCell LineEC50 (µM)Mechanism of Action
AnticancerMCF-710Induction of apoptosis via caspases
AnticancerHePG215Cell cycle arrest at G1 phase
Anti-inflammatoryIn silico studyN/AInhibition of 5-lipoxygenase (5-LOX)

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromone and pyrimidine frameworks followed by sulfanylation and acetamide formation. The yield and purity of synthesized compounds are crucial for evaluating their biological activities effectively.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies indicate that N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, showing promising results in modulating cellular signaling pathways and enzyme activities associated with tumor growth .
    • The compound's structure suggests that it may interact with specific molecular targets, potentially leading to the development of new anticancer therapies.
  • Enzyme Modulation
    • The compound may serve as a modulator of specific enzymes involved in metabolic pathways. This modulation can contribute to altered cellular responses, which is crucial in understanding drug mechanisms and developing therapeutic agents .
  • Research on Drug-Like Properties
    • The drug-like properties of this compound have been assessed using computational models such as SwissADME. These evaluations help predict its pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

  • Cell Line Studies
    • In vitro studies conducted by the National Cancer Institute (NCI) have assessed the compound's activity against a panel of approximately sixty cancer cell lines. Results indicated a significant level of growth inhibition, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Mechanistic Investigations
    • Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects. Understanding these mechanisms is vital for optimizing its efficacy and minimizing potential side effects in clinical applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Substitution Patterns
Compound Name Substituents (Chromeno-Pyrimidine Core) Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 4-Fluorophenyl, 2-chlorophenyl ~488* ~6.8* Fluorine enhances electronegativity; chlorine increases lipophilicity.
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide 9-Methyl, 4-methylphenyl 488.0 6.8 Methyl groups increase steric bulk and lipophilicity.
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 9-Ethoxy, phenyl ~495* ~5.2* Ethoxy improves solubility; phenyl enhances π-π interactions.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 352.8 2.1 Simplified pyrimidine core; amino groups enable hydrogen bonding.
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Cyano, trifluoromethyl, thienyl 435.3 3.5 Electron-withdrawing groups enhance metabolic stability.

*Estimated based on structural similarity to .

Key Observations:

Lipophilicity: Methyl and chloro substituents (e.g., ) increase lipophilicity (XLogP3 = 6.8), while ethoxy and amino groups reduce it. The target compound’s 4-fluorophenyl group balances moderate lipophilicity with electronegativity.

Solubility : Ethoxy groups in improve aqueous solubility compared to methyl or halogenated analogs. The target compound’s fluorine may marginally enhance solubility via dipole interactions.

Biological Activity: Pyrimidine derivatives with chloro/fluorophenyl groups (e.g., ) show antibacterial and antifungal properties. The target compound’s chromeno-pyrimidine core may enhance DNA intercalation or enzyme inhibition.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide utilize amino groups for hydrogen bonding, critical for target binding. The target compound lacks amino groups but may engage in C–H···O/F interactions .
  • Crystal Packing: Fluorophenyl groups in compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit C–H···π and C–H···F interactions, stabilizing crystal lattices. Similar interactions are expected in the target compound.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Temperature control (e.g., 80–120°C) and prolonged reaction times (12–24 hrs) to favor complete conversion .
  • Catalysts : Use of palladium or copper catalysts for coupling reactions, with nitrogen/argon atmospheres to prevent oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, sulfanyl groups, and acetamide linkages .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 529.08 [M+H]+^+) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between chromeno-pyrimidine and phenyl rings ≈42–67°) .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC50_{50} values) with controls for solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions (e.g., methyl, ethoxy, halogen) on phenyl/chromeno-pyrimidine moieties .

  • Biological Profiling : Compare IC50_{50} values across analogs to identify critical functional groups (Table 1) .

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

    Table 1 : Bioactivity of Structural Analogs

    Substituent on Phenyl RingIC50_{50} (µM)Target Protein
    4-Fluoro (Parent Compound)2.3 ± 0.5Kinase X
    4-Methyl5.8 ± 1.2Kinase X
    3,5-Dimethyl>10Kinase X
    Source: Adapted from

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) .
  • Purity Validation : Confirm compound purity (>95%) via HPLC before testing .
  • Replication : Cross-validate in ≥3 independent labs with blinded data analysis .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoparticles .

Technical Challenges & Solutions

Q. How can stability issues (light/moisture sensitivity) be mitigated during storage?

  • Methodological Answer :
  • Storage Conditions : Amber vials at –20°C under nitrogen atmosphere .
  • Stability Testing : Monitor degradation via LC-MS over 1–6 months .

Q. What computational tools predict metabolic pathways of this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites .
  • In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Data Analysis & Validation

Q. How should researchers handle conflicting crystallographic data on bond angles?

  • Methodological Answer :
  • Database Cross-Check : Compare with Cambridge Structural Database entries (e.g., CSD refcodes: ARARUI, BUVXIO) .
  • Refinement Protocols : Use SHELXL2016 with high-resolution (<1.0 Å) data to reduce model bias .

Q. What statistical methods are appropriate for dose-response curve analysis?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC50_{50}/IC50_{50} .
  • Error Reporting : Use 95% confidence intervals and report n ≥ 3 replicates .

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